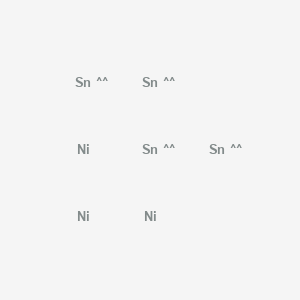
CID 13751956
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 13751956, also known as peroxymonosulfuric acid, is a highly reactive and powerful oxidizing agent. It is also referred to as Caro’s acid. This compound is known for its strong oxidizing properties and is used in various industrial and laboratory applications.
Métodos De Preparación
Peroxymonosulfuric acid can be synthesized through several methods. One common laboratory preparation involves the reaction of hydrogen peroxide with sulfuric acid:
H2O2+H2SO4→H2SO5+H2O
This reaction produces peroxymonosulfuric acid and water. Industrial production methods often involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure safety and efficiency.
Análisis De Reacciones Químicas
Peroxymonosulfuric acid undergoes various types of chemical reactions, including:
Oxidation: It is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to sulfuric acid.
Substitution: It can participate in substitution reactions where one of its oxygen atoms is replaced by another atom or group.
Common reagents used in these reactions include hydrogen peroxide and sulfuric acid. The major products formed from these reactions depend on the specific reactants and conditions used.
Aplicaciones Científicas De Investigación
Peroxymonosulfuric acid is used in a variety of scientific research applications:
Chemistry: It is used as an oxidizing agent in various chemical reactions and processes.
Biology: It is used in the preparation of certain biological samples and in the study of oxidative stress.
Medicine: It is used in the synthesis of certain pharmaceuticals and in the study of oxidative damage to biological molecules.
Industry: It is used in the production of disinfectants, bleaching agents, and in the treatment of wastewater.
Mecanismo De Acción
The mechanism of action of peroxymonosulfuric acid involves its strong oxidizing properties. It can donate oxygen atoms to other molecules, leading to the oxidation of those molecules. This process can disrupt the structure and function of various biological and chemical compounds.
Comparación Con Compuestos Similares
Peroxymonosulfuric acid is similar to other strong oxidizing agents such as peroxydisulfuric acid and hydrogen peroxide. it is unique in its ability to oxidize a wide range of compounds and its high reactivity. Similar compounds include:
Peroxydisulfuric acid: Another strong oxidizing agent with similar properties.
Hydrogen peroxide: A less powerful oxidizing agent but still widely used in various applications.
Peroxymonosulfuric acid stands out due to its higher reactivity and broader range of applications.
Propiedades
Fórmula molecular |
Ni3Sn4 |
|---|---|
Peso molecular |
650.9 g/mol |
InChI |
InChI=1S/3Ni.4Sn |
Clave InChI |
OGFMWSNYRWAIOG-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Ni].[Ni].[Sn].[Sn].[Sn].[Sn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



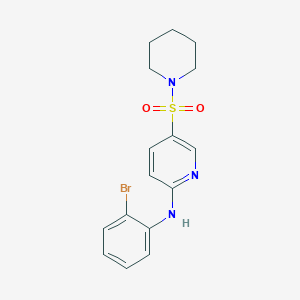
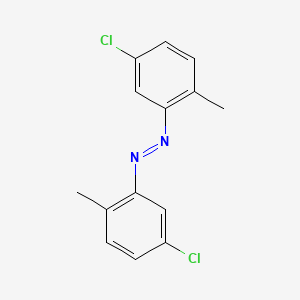

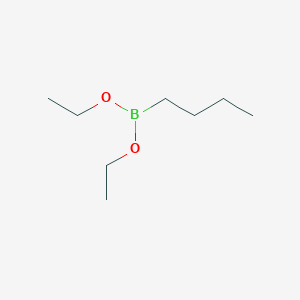
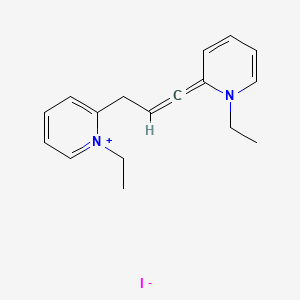
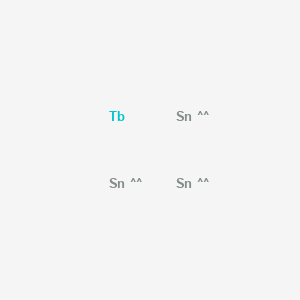
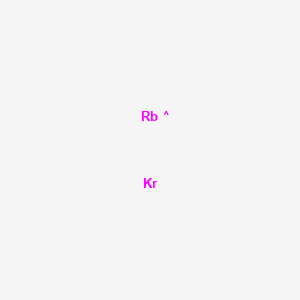
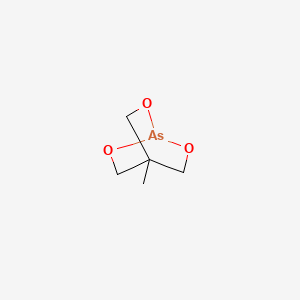
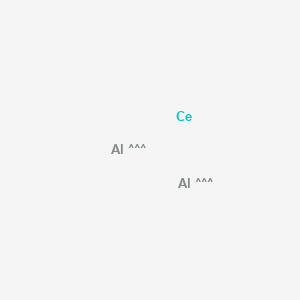
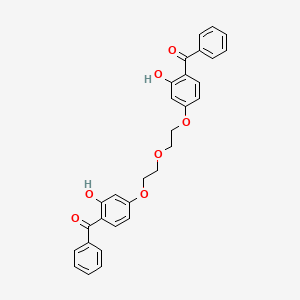
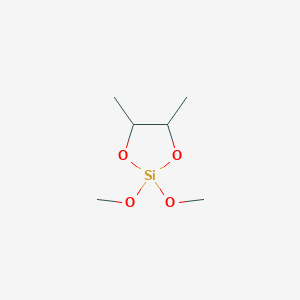

![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)
